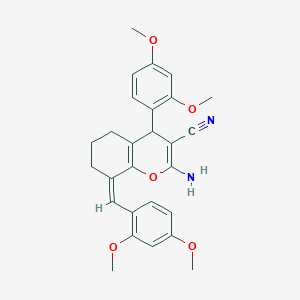
2-amino-8-(2,4-dimethoxybenzylidene)-4-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-8-(2,4-dimethoxybenzylidene)-4-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C27H28N2O5 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-amino-8-(2,4-dimethoxybenzylidene)-4-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the 4H-chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the chromene scaffold is crucial as it is known for various pharmacological effects.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with this compound. The following table summarizes findings from various research efforts:
These studies indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of critical cellular pathways such as tubulin polymerization.
Protein Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on several protein kinases:
| Protein Kinase | Inhibition (%) at 1 µM |
|---|---|
| HsCK1e | 44% |
| HsHaspin | 42% |
| HsCDK9/cyclin T | 39% |
Inhibition of these kinases suggests potential applications in cancer therapy by disrupting signaling pathways essential for tumor growth and survival .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer progression. Specifically:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases, leading to DNA fragmentation and cell death.
- Inhibition of Tubulin Polymerization : By binding to tubulin, it prevents microtubule formation necessary for mitosis.
- Targeting Kinases : Its inhibitory effect on kinases disrupts critical signaling pathways that promote cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the chromene scaffold significantly influence biological activity. For instance:
- Substituents on the benzylidene moiety enhance anticancer potency.
- The presence of methoxy groups appears to improve solubility and bioavailability.
Case Studies
- Bouattour et al. Study : This study highlighted the cytotoxic effects on prostate cancer cells (PC3), achieving an IC50 value of 25 µM. The authors noted significant apoptosis through caspase activation.
- Afifi et al. Research : Investigated various analogs and found that specific substitutions on the chromene scaffold resulted in enhanced activity against multiple cancer cell lines.
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(8Z)-2-amino-4-(2,4-dimethoxyphenyl)-8-[(2,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C27H28N2O5/c1-30-18-9-8-16(23(13-18)32-3)12-17-6-5-7-21-25(22(15-28)27(29)34-26(17)21)20-11-10-19(31-2)14-24(20)33-4/h8-14,25H,5-7,29H2,1-4H3/b17-12- |
InChI Key |
FUUBNJNDENGICH-ATVHPVEESA-N |
SMILES |
COC1=CC(=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=C(C=C(C=C4)OC)OC)C#N)N)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/CCCC3=C2OC(=C(C3C4=C(C=C(C=C4)OC)OC)C#N)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=C(C=C(C=C4)OC)OC)C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















